molecular formula C7H14N2OS B2368813 N-ethylmorpholine-4-carbothioamide CAS No. 59983-54-9

N-ethylmorpholine-4-carbothioamide

Cat. No.: B2368813
CAS No.: 59983-54-9
M. Wt: 174.26
InChI Key: JMZARZDQEOBIGE-UHFFFAOYSA-N
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Description

N-ethylmorpholine-4-carbothioamide is a chemical compound with the molecular formula C7H14N2OS. It is a solid substance with a molecular weight of 174.26 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of N-ethylmorpholine-4-carbothioamide typically involves the reaction of morpholine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-ethylmorpholine-4-carbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

N-ethylmorpholine-4-carbothioamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-ethylmorpholine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can result in the inhibition or activation of enzymatic activity, affecting various biochemical pathways .

Comparison with Similar Compounds

N-ethylmorpholine-4-carbothioamide can be compared with other similar compounds, such as N-acyl-morpholine-4-carbothioamides. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The unique feature of this compound is its ethyl group, which can influence its reactivity and interactions with molecular targets .

Similar Compounds

  • N-acyl-morpholine-4-carbothioamides
  • N-methylmorpholine-4-carbothioamide
  • N-propylmorpholine-4-carbothioamide

Properties

IUPAC Name

N-ethylmorpholine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2OS/c1-2-8-7(11)9-3-5-10-6-4-9/h2-6H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZARZDQEOBIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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